Cas no 877399-52-5 (Crizotinib)

El crizotinib es un inhibidor de la tirosina quinasa que actúa selectivamente sobre los receptores ALK (quinasa del linfoma anaplásico), ROS1 y MET. Este fármaco está indicado principalmente para el tratamiento de cáncer de pulmón de células no pequeñas (CPCNP) metastásico positivo para ALK o ROS1. Su mecanismo de acción bloquea las vías de señalización intracelular que promueven el crecimiento y supervivencia de las células tumorales. Entre sus ventajas destacan su alta especificidad molecular, que reduce efectos adversos sistémicos, y su capacidad para cruzar la barrera hematoencefálica, ofreciendo actividad contra metástasis cerebrales. Presenta un perfil de seguridad manejable, con efectos secundarios principalmente gastrointestinales y visuales. Su desarrollo representa un avance en terapias dirigidas contra dianas moleculares específicas en oncología.
Crizotinib structure
Crizotinib structure
Nombre del producto:Crizotinib
Número CAS:877399-52-5
MF:C21H22Cl2FN5O
Megavatios:450.336685657501
MDL:MFCD12407409
CID:706607
PubChem ID:329823765

Crizotinib Propiedades químicas y físicas

Nombre e identificación

    • 2-Pyridinamine,3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-
    • Crizotinib Xalkori
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-Pyridinamine
    • Crizotinib
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-...
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • 2-Pyridinamine,3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-...
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
    • 3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • Crizotinib(PF-2341066,Xalkori®)
    • Crozotinib
    • PF2341066
    • PF-2341066
    • PF-2341066 (Crizotinib)
    • Posaconazole inter-2 3H-1,2,4-Triazol-3-one,2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-2-piperazinyl]phenyl]-
    • (R)-Crizotinib
    • Xalkori
    • (R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • PF 2341066
    • PF-02341066
    • PF02341066
    • PF 02341066
    • 53AH36668S
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-am
    • 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine (ACI)
    • (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-ylamine
    • 3-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • [3-[[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethyl]oxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine
    • DB08865
    • BRD-K78431006-001-01-1
    • 877399-52-5 (free base)
    • CRIZOTINIB [JAN]
    • MFCD12407409
    • NSC-749769
    • NSC800080
    • NSC-756645
    • PF-2341066,Crizotinib
    • UNII-53AH36668S
    • EX-A096
    • BCPP000116
    • VGH
    • 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
    • 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyra zol-4-yl]-2-pyridinamine
    • Crizotinib (PF-02341066)
    • 3-[(1r)-1-(2,6-Dichloro-3-Fluorophenyl)ethoxy]-5-(1-Piperidin-4-Yl-1h-Pyrazol-4-Yl)pyridin-2-Amine
    • AKOS015995207
    • Crizotinib [USAN:INN]
    • KTEIFNKAUNYNJU-GFCCVEGCSA-N
    • NSC749769
    • NSC-749005
    • CHEBI:64310
    • BRD-K78431006-001-03-7
    • Crizotinib, >=98% (HPLC)
    • AKOS015901233
    • Xalkori (TN)
    • GLXC-04599
    • CHEMBL601719
    • Q5186964
    • GTPL4903
    • CRIZOTINIB [MI]
    • 877399-52-5
    • CRIZOTINIB [MART.]
    • CCG-264803
    • NSC-800080
    • 3-(2,6-dichloro-3-fluorobenzyloxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
    • BC164334
    • NS00072165
    • PF 2341066;(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • Crizotinib (JAN/USAN/INN)
    • 3-((1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY)-5-(1-(PIPERIDIN-4-YL)-1H-PYRAZOL-4-YL)PYRIDIN-2-AMINE
    • Crizotinib [USAN]
    • BRD-K78431006-001-11-0
    • CRIZOTINIB [VANDF]
    • CRIZOTINIB [ORANGE BOOK]
    • GS-6178
    • J-510370
    • MET Tyrosine Kinase Inhibitor PF-02341066
    • D09731
    • 2-PYRIDINAMINE, 3-[(1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY]-5-[1-(4-PIPERIDINYL)-1H-PYRAZOL-4-YL]-
    • CRIZOTINIB (MART.)
    • SW202555-3
    • L01XE16
    • SDCCGSBI-0647655.P002
    • Z2065417924
    • CRIZOTINIB [WHO-DD]
    • NCGC00250400-12
    • Crizotinib- Bio-X
    • NSC 756645
    • Crizotinib (PF-2341066)?
    • crizotinibum
    • NSC749005
    • SCHEMBL93829
    • 877399-52-5, 877399-53-6 (acetate)
    • 3-[(R)-1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine
    • DTXSID701009329
    • CRIZOTINIB [INN]
    • HY-50878
    • NCGC00250400-02
    • NCGC00250400-09
    • BDBM50306682
    • DTXCID601436157
    • NCGC00250400-01
    • Crizotinib (PF-2341066)
    • 2-Pyridinamine, 3-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(4-piperidinyl)-1H-pyrazol-4-yl)-
    • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-am ine
    • 3-[(1R)-1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHOXY]-5-[1-(4-PIPERIDINYL)-1H-PYRAZOL-4-YL]PYRIDIN-2-AMINE
    • BRD-K78431006-001-10-2
    • MDL: MFCD12407409
    • Renchi: 1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1
    • Clave inchi: KTEIFNKAUNYNJU-GFCCVEGCSA-N
    • Sonrisas: O(C1C(N)=NC=C(C2C=NN(C3CCNCC3)C=2)C=1)[C@@H](C1C(Cl)=CC=C(F)C=1Cl)C

Atributos calculados

  • Calidad precisa: 449.118544g/mol
  • Carga superficial: 0
  • XLogP3: 3.7
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Cuenta de enlace giratorio: 5
  • Masa isotópica única: 449.118544g/mol
  • Masa isotópica única: 449.118544g/mol
  • Superficie del Polo topológico: 78Ų
  • Recuento de átomos pesados: 30
  • Complejidad: 558
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.475
  • Punto de fusión: 197-203°C
  • Punto de ebullición: 599.177°C at 760 mmHg
  • Punto de inflamación: 316.171°C
  • índice de refracción: 1.673
  • Disolución: In vitro: DMSO solubility 55 mg/ml (122.13 mm; need ultrasonic)
  • PSA: 77.99000
  • Logp: 5.94770
  • Presión de vapor: No data available

Crizotinib Información de Seguridad

  • Símbolo: GHS07 GHS08 GHS09
  • Palabra de señal:Warning
  • Instrucciones de peligro: H317-H319-H341-H400
  • Declaración de advertencia: P273-P280-P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3077 9 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 41-43-50-68
  • Instrucciones de Seguridad: 24/25
  • Señalización de mercancías peligrosas: Xi N
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Grupo de embalaje:
  • Nivel de peligro:9

Crizotinib Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Crizotinib PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
1019251-250MG
Crizotinib, 98%, an orally bioavailable, selective, and ATP-competitive dual ALK and c-Met inhibitor with IC50s of 20 and 8 nM
877399-52-5 98%
250MG
¥ 138 2022-04-26
DC Chemicals
DC2047-100 mg
Crizotinib (PF-2341066)
877399-52-5
100mg
$250.0 2022-02-28
Ambeed
A106537-25mg
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
25mg
$9.0 2025-02-22
Ambeed
A106537-1g
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
1g
$79.0 2025-02-22
AK Scientific
J20633-1g
Crizotinib
877399-52-5 98% (HPLC)
1g
$67 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13700-100mg
(R)-Crizotinib
877399-52-5 98%
100mg
¥1093.00 2023-09-09
Axon Medchem
1660-10 mg
Crizotinib
877399-52-5 99%
10mg
€70.00 2023-07-10
Axon Medchem
1660-50 mg
Crizotinib
877399-52-5 99%
50mg
€160.00 2023-07-10
Ambeed
A106537-1mg
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine
877399-52-5 98%
1mg
$5.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1661-5mg
Crizotinib
877399-52-5 99.87%
5mg
¥ 255 2023-09-07

Crizotinib Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referencia
Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)
Cui, J. Jean; et al, Journal of Medicinal Chemistry, 2011, 54(18), 6342-6363

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  -5 - 0 °C; 0 °C → 25 °C; 4 h, 25 °C
1.2 Reagents: Sodium carbonate ;  pH 10, 25 °C
1.3 Solvents: Acetonitrile ;  2 h, 0 °C
Referencia
Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow
Xu, Feng; et al, Organic Process Research & Development, 2020, 24(10), 2252-2259

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Dichloromethane ;  2 h, 20 - 30 °C
Referencia
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ,  Water ;  6 h, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referencia
Improved synthesis of crizotinib
Zhang, Guang-yan; et al, Zhongguo Yaowu Huaxue Zazhi, 2014, 24(6), 445-449

Métodos de producción 5

Condiciones de reacción
Referencia
A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions
Wang, Xin; et al, Organic Letters, 2019, 21(20), 8158-8163

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ,  Water ;  6 h, rt → 80 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  -5 - 0 °C; 0 °C → 25 °C; 4 h, 25 °C
2.2 Reagents: Sodium carbonate ;  pH 10, 25 °C
2.3 Solvents: Acetonitrile ;  2 h, 0 °C
Referencia
Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow
Xu, Feng; et al, Organic Process Research & Development, 2020, 24(10), 2252-2259

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  3 h, 60 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Dichloromethane ;  2 h, 20 - 30 °C
Referencia
A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst
Qian, Jian-Qiang; et al, Tetrahedron Letters, 2014, 55(9), 1528-1531

Métodos de producción 8

Condiciones de reacción
Referencia
Manganese-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using an Imidazole-Based Chiral PNN Tridentate Ligand
Ling, Fei; et al, Synlett, 2020, 31(3), 285-289

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  0.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ,  Water
Referencia
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib
Zhou, Enmu; et al, Catalysts, 2021, 11(10),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide
Referencia
Reactive oxygen species (ROS)-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib
Bielec, Bjoern ; et al, Molecules, 2020, 25(5),

Crizotinib Raw materials

Crizotinib Preparation Products

Crizotinib Literatura relevante

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